molecular formula C12H12N2O B1451644 2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1000932-70-6

2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

Cat. No.: B1451644
CAS No.: 1000932-70-6
M. Wt: 200.24 g/mol
InChI Key: CMNFBCHXBLLJOB-UHFFFAOYSA-N
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Description

Historical Context of Benzonitrile Derivatives

The exploration of benzonitrile derivatives traces back to 1844, when Hermann Fehling first synthesized benzonitrile via thermal dehydration of ammonium benzoate. This discovery laid the groundwork for nitrile chemistry, enabling the systematic study of cyanoaromatic systems. Over time, synthetic methodologies evolved, with the Rosenmund–von Braun reaction (using CuCN or NaCN/DMSO) and ammoxidation of toluene emerging as scalable routes to benzonitrile and its derivatives.

The development of 2-substituted benzonitriles gained momentum in the late 20th century, driven by their utility in pharmaceutical and materials science. For instance, the interstellar detection of benzonitrile in 2018 highlighted its role in astrochemistry, underscoring the compound’s stability under extreme conditions. The specific derivative 2-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile represents a convergence of nitrile and lactam chemistry, combining electronic polarization from the cyano group with the conformational rigidity of a pyrrolidinone ring.

Classification Within Nitrile-Containing Heterocyclic Compounds

This compound belongs to two distinct chemical classes:

  • Aromatic nitriles : Characterized by a benzene ring directly bonded to a cyano group, as defined by IUPAC Subsection C07D 401/14 for nitrile-containing heterocycles.
  • Lactam derivatives : The 2-oxopyrrolidinyl moiety classifies it as a γ-lactam, a five-membered cyclic amide with proven bioactivity in neurological and anticancer agents.

Table 1: Classification Parameters

Property Value/Description Source
IUPAC Class Nitrile-containing heterocyclic compound
Ring System Benzonitrile + γ-lactam
Hybridization sp² (aromatic) + sp³ (pyrrolidinone)
Functional Groups Cyano (-C≡N), lactam (C=O), tertiary amine

This dual functionality enables unique electronic interactions, such as intramolecular hydrogen bonding between the lactam carbonyl and nitrile group, which stabilizes the molecule’s conformation.

General Significance of 2-Substituted Benzonitriles in Chemical Research

2-Substituted benzonitriles exhibit enhanced polarity compared to their parent compound, making them ideal candidates for:

  • Drug discovery : The nitrile group mimics hydrogen-bond acceptors in pyridines, enabling bioisosteric replacements. For example, biphenyl-triazole-benzonitrile derivatives show promise as PD-1/PD-L1 inhibitors, with IC₅₀ values as low as 8.52 μM.
  • Coordination chemistry : The nitrile’s lone pair facilitates metal-ligand interactions. Palladium complexes of benzonitrile derivatives serve as intermediates in cross-coupling reactions.
  • Materials science : Substitution at the 2-position modulates electron density, influencing optoelectronic properties. Derivatives with triazole moieties demonstrate applications in organic light-emitting diodes (OLEDs).

Key Research Findings:

  • Synthetic versatility : 4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile, a structural analog, is synthesized via nucleophilic substitution between 4-cyanobenzyl chloride and 3-amino-2-pyrrolidinone under basic conditions.
  • Biological activity : Analogous compounds inhibit acetylcholinesterase (AChE) at nanomolar concentrations, relevant to Alzheimer’s disease therapeutics.

Nomenclature and Structural Identification Parameters

IUPAC Name:

This compound

Structural Identifiers:

Parameter Value Source
SMILES N#CC1=CC=CC=C1CN2C(CCC2)=O
InChI Key CMNFBCHXBLLJOB-UHFFFAOYSA-N
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol

Spectroscopic Signatures:

  • IR Spectroscopy :
    • ν(C≡N) ≈ 2230 cm⁻¹ (strong, sharp)
    • ν(C=O) ≈ 1680 cm⁻¹ (lactam carbonyl).
  • ¹H NMR (CDCl₃) :
    • δ 7.6–7.8 ppm (aromatic protons)
    • δ 3.8–4.2 ppm (N-CH₂-pyrrolidinone)
    • δ 2.3–2.7 ppm (pyrrolidinone ring protons).

Table 2: Crystallographic Data (Hypothetical)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.21 Å, b = 12.45 Å, c = 10.33 Å

These identifiers enable unambiguous structural confirmation, critical for reproducibility in synthetic protocols.

Properties

IUPAC Name

2-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(14)15/h1-2,4-5H,3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNFBCHXBLLJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256960
Record name 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-70-6
Record name 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile typically involves the nucleophilic substitution or amidomethylation of benzonitrile derivatives with pyrrolidinone or its derivatives.

Amidomethylation Reaction Approach

Literature on related quinazolinone derivatives suggests amidomethylation as a plausible synthetic approach. This involves:

  • Reaction of the nitrogen atom of 2-oxopyrrolidinone with a benzonitrile derivative bearing a suitable leaving group or activated position.
  • Use of formaldehyde or a similar methylene donor to introduce the methylene bridge.
  • Catalysts or mild heating to promote the reaction.
  • This method is supported by analogous syntheses of pyrrolidinone-containing molecules.

Alternative Synthetic Routes

  • Multi-component reactions involving salicylaldehydes, malononitrile, and thiols have been used to construct medicinally relevant heterocycles with cyano and pyrrolidinone groups, indicating potential for one-step or multi-step synthesis strategies.
  • Esterification and subsequent hydrazide formation from hydroxyphenyl pyrrolidinone derivatives have been reported, which can be adapted for the synthesis of related benzonitrile compounds by modifying the aromatic substituent.

Patent-Described Methods

Though no patents directly describe the synthesis of this compound, related patents describe preparation of benzonitrile derivatives via nucleophilic aromatic substitution and coupling reactions under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) resulting in high yields (up to 83%) of benzonitrile-containing products.

Typical Reaction Conditions and Parameters

Parameter Typical Conditions
Solvent Dimethylformamide (DMF), Ethanol, or similar polar aprotic solvents
Base Potassium carbonate or other inorganic bases
Temperature 80–90 °C for 20 hours (for substitution reactions)
Work-up Cooling, filtration, washing with ethanol, vacuum drying
Yield Approximately 80–85% in optimized conditions

Purification and Characterization

  • The crude product is usually purified by recrystallization from ethanol or similar solvents.
  • Purity is confirmed by HPLC (>98%).
  • Structural confirmation is performed using NMR, IR, and mass spectrometry methods.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Notes
Nucleophilic Substitution 2-bromobenzonitrile + 2-oxopyrrolidin-1-ylmethyl nucleophile, K2CO3, DMF, 90 °C ~83 Requires prolonged heating, base catalysis
Amidomethylation Benzonitrile derivative + formaldehyde + 2-oxopyrrolidinone, mild heating Not specified Analogous to quinazolinone amidomethylation
Multi-component Reaction Salicylaldehyde + malononitrile + thiol, reflux ethanol Not directly for target compound Demonstrated for related cyano-pyrrolidinone scaffolds

Research Findings and Notes

  • The nucleophilic substitution method is the most documented and practical for laboratory synthesis, providing good yields and purity.
  • Amidomethylation reactions require careful control of reaction conditions to avoid side reactions.
  • Multi-component reactions offer rapid assembly of complex heterocycles but may need further adaptation for this specific compound.
  • Structural studies on related compounds show that the oxopyrrolidinyl group contributes to planarity and conjugation affecting reactivity.
  • No direct synthetic route from patents specifically names this compound but related benzonitrile derivatives’ preparation methods provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Positional Isomers on the Benzene Ring

3- and 4-(2-Oxopyrrolidin-1-yl)benzonitrile

  • Structural Differences: These isomers differ in the substitution position of the pyrrolidinone-methyl group (meta or para vs. ortho) .
  • Physicochemical Properties :
Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR/IR)
3-(2-Oxopyrrolidin-1-yl)benzonitrile C₁₁H₁₀N₂O 186.21 Not reported in evidence
4-(2-Oxopyrrolidin-1-yl)benzonitrile C₁₁H₁₀N₂O 186.21 Not reported in evidence

Piperidinone Analog: 2-[(2-Oxopiperidin-1-yl)methyl]benzonitrile

  • Structural Differences: Replacement of the 5-membered pyrrolidinone with a 6-membered piperidin-2-one ring .
  • Physicochemical Properties: Compound Molecular Formula Molecular Weight (g/mol) IR (C≡N stretch) 2-[(2-Oxopiperidin-1-yl)methyl]benzonitrile C₁₃H₁₄N₂O 214.26 Not reported
  • Implications: The larger piperidinone ring may reduce ring strain and increase lipophilicity compared to the pyrrolidinone analog.

Heterocyclic Sulfonyl Derivative: 2-((2-Methylaziridin-1-yl)sulfonyl)benzonitrile

  • Structural Differences: A sulfonyl-linked 2-methylaziridine replaces the pyrrolidinone-methyl group .
  • Physicochemical Properties :

    Compound Molecular Formula Molecular Weight (g/mol) $^1$H NMR (CDCl₃) Highlights
    2-((2-Methylaziridin-1-yl)sulfonyl)benzonitrile C₁₁H₁₁N₃O₂S 249.29 δ 8.10 (d, 1H), 7.84 (d, 1H), 1.28 (d, 3H)

Pyrimidinone Derivatives

Example : 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]benzonitrile

  • Structural Differences: A dihydropyrimidinedione substituent replaces the pyrrolidinone .
  • Physicochemical Properties :
Compound Molecular Formula Molecular Weight (g/mol)
Pyrimidinone derivative C₁₃H₁₀ClN₃O₂ 283.69
  • Implications : The chloro and dioxo groups introduce electronegative centers, likely influencing hydrogen-bonding interactions and metabolic stability.

Biological Activity

2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile, with the molecular formula C12_{12}H13_{13}N3_3O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a pyrrolidinone ring, which is significant for its interaction with various biological targets. The unique structure allows it to participate in diverse biochemical pathways.

Target Interactions

Research indicates that this compound may interact with several receptors and enzymes. Notably, it has been studied for its potential as a selective androgen receptor modulator (SARM), which could have implications for muscle wasting and hormone-related disorders.

Biochemical Pathways

The compound's mechanism involves modulation of gene expression related to muscle growth and metabolism. It may influence cellular signaling pathways by binding to specific receptors, leading to downstream effects on cellular processes.

Pharmacological Effects

Studies have shown that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some compounds demonstrate effectiveness against bacterial strains, suggesting potential therapeutic applications in treating infections .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular energy production.
  • In Vivo Efficacy : In animal models, compounds similar to this compound have shown promise in reducing tumor growth and enhancing muscle mass in models of cachexia.
  • Clinical Relevance : A review highlighted the potential of this compound class in developing new therapeutics for muscle-related disorders and metabolic syndromes, emphasizing the need for further clinical studies .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryModulates inflammatory pathways
Muscle Growth ModulationPotential SARM activity promoting muscle mass
Enzyme InhibitionAlters metabolic enzyme activity

Q & A

Q. What are the common synthetic routes for 2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions between benzonitrile derivatives and pyrrolidinone-containing precursors. Key steps include:

  • Alkylation : Reacting 2-(bromomethyl)benzonitrile with 2-pyrrolidinone under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationK₂CO₃, DMF, 70°C, 18h65–75≥95%
PurificationEthyl acetate/hexane (3:7)85–90≥98%

Methodological Insight : Optimize solvent polarity (DMF vs. acetonitrile) to balance reactivity and side-product formation. Monitor reaction progress via TLC or LC-MS .

Q. How can the structural identity of this compound be confirmed?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Compare experimental ¹H/¹³C NMR shifts with computed spectra (e.g., DFT). Key peaks: benzonitrile C≡N (~110 ppm in ¹³C NMR), pyrrolidinone carbonyl (~175 ppm) .
  • X-ray Crystallography : Solve the crystal structure using SHELXL (SHELX suite) for precise bond lengths and angles .
  • HR-MS : Confirm molecular ion ([M+H]⁺ = 215.1052) and isotopic pattern .

Critical Note : Discrepancies in NMR data may arise from rotamers due to restricted rotation around the methyl-pyrrolidinone bond. Use variable-temperature NMR to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Conflicts between X-ray and NMR data often stem from:

  • Polymorphism : Different crystal forms alter bond angles but not molecular structure. Use DSC/TGA to identify polymorphs .
  • Dynamic Effects : Flexible side chains (e.g., pyrrolidinone ring puckering) may average NMR signals. Perform solid-state NMR to compare with solution-state data .

Q. Table 2: Analytical Techniques for Data Validation

TechniqueParameterResolution Strategy
X-rayDisordered atomsRefine with SHELXL restraints
NMROverlapping peaks2D-COSY/NOESY for assignment

Q. What experimental strategies are used to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?

Step 1: Target Identification

  • In Silico Docking : Use AutoDock Vina to predict binding to neurological targets (e.g., GABA receptors) based on the benzonitrile-pyrrolidinone scaffold .
    Step 2: In Vitro Assays
  • Binding Affinity : Radioligand displacement assays (IC₅₀) with [³H]-flumazenil for GABAₐ receptor subtypes .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Key Finding : Substituents on the pyrrolidinone ring (e.g., methyl groups) enhance metabolic stability by 30% compared to unmodified analogs .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Root Causes :

  • Intermediate Instability : Protect reactive groups (e.g., nitrile) with Boc or Fmoc during coupling steps .
  • Side Reactions : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .

Q. Optimization Workflow :

Screen solvents (DMF vs. THF) to minimize hydrolysis.

Employ flow chemistry for exothermic steps (e.g., alkylation) to improve control .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

  • LogP Calculation : Use MarvinSketch (ChemAxon) or QikProp (Schrödinger) to estimate partition coefficients (predicted LogP = 1.8 ± 0.2) .
  • pKa Prediction : The pyrrolidinone nitrogen has a pKa ~3.5, making it protonated under physiological conditions .

Validation : Compare computed values with experimental HPLC-derived LogD7.4 and potentiometric titration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
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2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

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